2-Bromo-p-xylene
Overview
Description
Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.
Mechanism of Action
Target of Action
2-Bromo-p-xylene, also known as 2,5-Dimethylbromobenzene, is an organic compound with the molecular formula (CH3)2C6H3Br
It’s known to cause irritation to the skin, eyes, and respiratory system .
Mode of Action
It’s known that brominated compounds like this compound can participate in various organic reactions, including coupling reactions .
Result of Action
It’s known to cause irritation to the skin, eyes, and respiratory system . In the context of organic synthesis, it’s used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s a flammable liquid and its vapors can form explosive mixtures with air . Therefore, it should be handled and stored in a cool, well-ventilated area away from ignition sources .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a liquid at room temperature with a boiling point of 201°C . It has a molecular weight of 185.06 and a refractive index of 1.55
Cellular Effects
Some studies suggest that exposure to the compound may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting These effects are likely due to overexposure and may not reflect the compound’s typical cellular effects
Molecular Mechanism
It is known that the compound can react with other substances through electrophilic aromatic substitution
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Properties
IUPAC Name |
2-bromo-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISTPDUYKNPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Record name | XYLYL BROMIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060289 | |
Record name | Benzene, 2-bromo-1,4-dimethyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley] | |
Record name | XYLYL BROMIDE | |
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Record name | Xylyl bromide | |
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Boiling Point |
210-220 °C | |
Record name | XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |
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Density |
1.4 | |
Record name | XYLYL BROMIDE | |
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Color/Form |
Colorless crystals or clear colorless liquid, Colorless liquid | |
CAS No. |
35884-77-6, 553-94-6 | |
Record name | XYLYL BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromo-p-xylene | |
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Record name | Benzene, 2-bromo-1,4-dimethyl- | |
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Record name | 2-Bromo-p-xylene | |
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Record name | Benzene, 2-bromo-1,4-dimethyl- | |
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Record name | Benzene, 2-bromo-1,4-dimethyl- | |
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Record name | 2-bromo-p-xylene | |
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Record name | XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Bromo-p-xylene in chemical synthesis?
A: this compound serves as a versatile building block in organic synthesis. It's primarily utilized in reactions involving the formation of new carbon-carbon bonds, particularly through cross-coupling reactions. For instance, it's a key starting material in synthesizing 2,5-Biphenyldicarboxylic acid, a monomer used in the production of high-strength polymers [].
Q2: Can you elaborate on the role of this compound in synthesizing 2,5-Biphenyldicarboxylic acid?
A: The synthesis of 2,5-Biphenyldicarboxylic acid from this compound involves a multi-step process. First, this compound is converted into a copper reagent. This reagent then undergoes a palladium-catalyzed cross-coupling reaction with bromobenzene, yielding 2,5-dimethylbiphenyl. Finally, oxidation of 2,5-dimethylbiphenyl using potassium permanganate (KMnO4) produces the desired 2,5-Biphenyldicarboxylic acid [].
Q3: How does this compound contribute to understanding molecular dynamics?
A: Researchers utilize this compound to study the internal rotation of methyl groups, a fundamental aspect of molecular dynamics [, ]. By analyzing the temperature dependence of spin-rotational relaxation rates of methyl carbon-13 in this compound, valuable insights into molecular motions and interactions can be obtained.
Q4: Are there specific challenges in studying the internal rotation of methyl groups in this compound?
A: Yes, studies have shown that the temperature behavior of the two methyl carbon-13s in the ortho- and meta-positions of this compound differ significantly [, ]. This necessitates the use of sophisticated models, like the modified Burke-Chan model, to accurately interpret the experimental data and understand the rotational dynamics [].
Q5: Beyond its use in polymer synthesis and molecular dynamics studies, are there other applications of this compound?
A: this compound plays a crucial role in synthesizing complex molecules with potential biological activity. For example, it serves as a starting material in the preparation of a sodium salt of the dimer of boronoterephthalic acid anhydride, a compound with unique structural features [].
Q6: How is this compound utilized in studying the Heck reaction?
A: this compound serves as a model aryl halide in investigations of the Heck reaction, a crucial palladium-catalyzed carbon-carbon bond-forming reaction []. Researchers use it to examine the efficiency and selectivity of various catalyst systems and optimize reaction conditions. For example, studies have demonstrated the controllable mono- and di-arylation of terminal olefins using this compound in Heck reactions, highlighting the versatility of this compound in synthetic methodology development [].
Q7: Can this compound be used to generate aryne intermediates?
A: Yes, this compound can react with strong bases like potassium amide to generate aryne intermediates. These highly reactive intermediates can then be trapped by various nucleophiles, such as alkylamines, dialkylamines, and alkanenitriles, leading to the formation of substituted aromatic compounds [].
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